Synthetic Intermediate Identity: Incorporation into a Patented Pharmacologically Active Benzamide
4-Amino-1-isopropyl-2-methylpyrazolidine is explicitly disclosed and exemplified as the amino precursor for preparing 4-amino-5-chloro-2-methoxy-N-(1-isopropyl-2-methyl-4-pyrazolidinyl)benzamide (Example 8 of US 4,207,327) [1]. This specific benzamide is structurally analogous to Dazopride (which employs 1,2-diethyl-4-aminopyrazolidine) and belongs to the same pharmacological class of selective gastric prokinetic agents [2].
| Evidence Dimension | Structural incorporation into a biologically characterised benzamide scaffold |
|---|---|
| Target Compound Data | 4-Amino-1-isopropyl-2-methylpyrazolidine → 4-amino-5-chloro-2-methoxy-N-(1-isopropyl-2-methyl-4-pyrazolidinyl)benzamide (dihydrochloride salt, m.p. 182–186 °C) [1] |
| Comparator Or Baseline | 4-Amino-1,2-diethylpyrazolidine → Dazopride (4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide), a gastroprokinetic/antiemetic agent [2] |
| Quantified Difference | The isopropyl/methyl substitution pattern yields a dihydrochloride salt of defined melting point (182–186 °C); the diethyl analog (Dazopride) is a distinct chemical entity with its own physicochemical and pharmacological profile. Direct head-to-head pharmacological data for the two benzamides are not publicly available. |
| Conditions | Synthesis via condensation of the 4-aminopyrazolidine with 4-amino-5-chloro-2-methoxybenzoic acid (mixed anhydride or phosphorus trichloride–pyridine method) [1][2]. |
Why This Matters
This confirms the compound's documented role as a specific intermediate within a pharmacologically validated benzamide series, enabling targeted SAR exploration of the N1-alkyl substituent.
- [1] Cale, A.D. Jr.; Lunsford, C.D. US Patent 4,207,327. Example 8: preparation of 4-amino-5-chloro-2-methoxy-N-(1-isopropyl-2-methyl-4-pyrazolidinyl)benzamide from 4-amino-1-isopropyl-2-methylpyrazolidine; dihydrochloride salt m.p. 182–186 °C. View Source
- [2] DrugFuture Synthesis Database. Dazopride succinate (AHR-5531). Entry 700050; references US 4,207,327 and 187th ACS Natl. Meet. 1984. View Source
